molecular formula C9H13BrN2O B1441629 2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1220017-35-5

2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol

Cat. No.: B1441629
CAS No.: 1220017-35-5
M. Wt: 245.12 g/mol
InChI Key: AKEIEGQLTCSZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol is an organic compound that features a pyridine ring substituted with a bromine atom and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with ethylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ethylamino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-pyridinyl)ethanol
  • 2-(5-Bromo-2-pyridinyl)ethylamine
  • 5-Bromo-2-pyridinecarboxaldehyde

Uniqueness

2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol is a synthetic organic compound characterized by a brominated pyridine ring and an ethanolamine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in various research domains.

Chemical Structure and Properties

The molecular structure of this compound allows for diverse interactions with biological targets. Its key features include:

  • Brominated Pyridine Ring : Enhances lipophilicity and potential receptor binding.
  • Ethylamino Group : Contributes to the compound's ability to interact with various enzymes and receptors.

The biological activity of this compound primarily involves its interaction with enzymes and proteins:

  • Enzyme Modulation : The compound can bind to active sites of enzymes, leading to either inhibition or activation depending on the context of the interaction. This modulation affects metabolic pathways and cellular functions, including oxidative stress responses.

Research indicates that this compound exhibits significant biochemical properties:

  • Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it alters the expression of genes related to cell cycle regulation and apoptosis.
  • Interactions with Biomolecules : The compound interacts with various biomolecules, impacting their activity and functionality.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antibacterial activity with MIC values comparable to known antibiotics .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects:

  • In vitro Studies : Research indicates that it may inhibit the growth of various cancer cell lines, including lung and breast cancer cells. Its mechanism in this context involves inducing apoptosis and inhibiting proliferation through modulation of specific signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with significant reductions in viable cell counts observed within hours of treatment.

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of this compound involved treating several cancer cell lines with varying concentrations. The findings revealed a dose-dependent reduction in cell viability, suggesting that the compound could serve as a lead structure for developing new anticancer agents.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateBrominated pyridine enhances binding
5-Bromo-2-pyridinecarboxaldehydeModerateLowLacks ethylamino group
2-(5-Bromo-3-methyl-2-pyridinyl)ethanolLowModerateDifferent substitution pattern

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-2-12(5-6-13)9-4-3-8(10)7-11-9/h3-4,7,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEIEGQLTCSZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 3
Reactant of Route 3
2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 4
Reactant of Route 4
2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 5
Reactant of Route 5
2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.